molecular formula C9H19N B8510282 Tetramethylpiperidine CAS No. 69010-98-6

Tetramethylpiperidine

Cat. No.: B8510282
CAS No.: 69010-98-6
M. Wt: 141.25 g/mol
InChI Key: YAXWOADCWUUUNX-UHFFFAOYSA-N
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Description

Tetramethylpiperidine is a useful research compound. Its molecular formula is C9H19N and its molecular weight is 141.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C9H19N
Molecular Weight : 155.25 g/mol
CAS Number : 140-93-2

Tetramethylpiperidine features a saturated piperidine ring with four methyl substituents at the 2, 2, 6, and 6 positions. This steric hindrance contributes to its non-nucleophilic nature and makes it an effective base in various chemical reactions.

Organic Synthesis

This compound serves as a strong base in organic synthesis, particularly in deprotonation reactions. It can selectively abstract protons from acidic carbon atoms, facilitating the formation of carbanions that participate in further synthetic transformations. This property is essential for constructing complex molecular architectures.

Key Reactions :

  • Deprotonation : TMP is used to generate reactive intermediates.
  • Metalation : TMP-lithium complexes are valuable for metalation of sensitive substrates under mild conditions .

Stable Free Radical Species

Derivatives of this compound, such as 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO), are extensively used as stable free radical species in oxidation reactions. TEMPO is particularly noted for its role in the selective oxidation of alcohols to aldehydes or ketones .

Application Description
Oxidation ReactionsUsed as a catalyst for selective oxidations .
Radical PolymerizationPlays a role in radical polymerization processes .
Biological StudiesActs as an antioxidant and spin label in biological systems .

Biological Applications

This compound derivatives have shown potential in medicinal chemistry due to their structural properties influencing various pharmacological effects.

  • Antioxidant Properties : The presence of tertiary amines may confer antioxidant capabilities, protecting cells from oxidative stress.
  • Neuroprotective Effects : Some studies suggest that this compound derivatives can mitigate neurotoxic effects associated with oxidative stress, indicating potential therapeutic roles in neurodegenerative diseases .

Case Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of various piperidine derivatives on FaDu hypopharyngeal tumor cells. Results indicated that certain derivatives exhibited enhanced cytotoxicity compared to standard treatments like bleomycin, highlighting their potential use in cancer therapy.

Case Study 2: Neuroprotective Effects

In vivo studies using rodent models demonstrated that specific piperidine derivatives could reduce neuronal damage induced by toxic agents. This suggests a potential therapeutic role for these compounds in conditions such as Alzheimer's disease.

Chemical Reactions Analysis

Deprotonation Reactions

TMP acts as a selective base for deprotonation, particularly effective at abstracting protons from acidic carbons such as α-positions to carbonyl groups. Its steric hindrance minimizes side reactions, enabling controlled carbanion formation.

Key Reactions

Reaction TypeReagents/ConditionsProductsKey FindingsReferences
Selective deprotonationTMP as base, THF or ether solventsCarbanionsSteric bulk of TMP facilitates selective abstraction
Metalation precursorTMP-lithium complexesMetalated intermediatesEnables subsequent alkylation or coupling reactions

Metalation Reactions

TMP-lithium complexes are pivotal in ortholithiation of aromatic substrates. The reaction pathway depends on substrate-dependent solvation states of the metalating agent.

Key Reactions

Reaction TypeReagents/ConditionsProductsKey FindingsReferences
OrtholithiationTMP-lithium, arenes (e.g., trifluoromethylbenzenes)Metalated arenesReaction proceeds via monosolvated/dimeric species, influenced by substrate electronics
Substrate-dependent pathwaysVariable temperatures, solventsRegioselective lithiationDFT calculations confirm solvent effects on reaction kinetics

Oxidation to TEMPO

TMP undergoes oxidation to form the stable nitroxyl radical 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO), a catalyst for alcohol oxidation.

Key Reactions

Reaction TypeReagents/ConditionsProductsKey FindingsReferences
Oxidation of TMPOxone, iodine, or electrochemical methodsTEMPOTEMPO exhibits reversible redox behavior (E° ≈ 0.49 V vs. SCE)
Electrocatalytic oxidationTEMPO, water, electrolytesOxidized alcohols (aldehydes/ketones)TEMPOH regeneration occurs via proton transfer

Substitution Reactions

TMP participates in substitution reactions to form functionalized derivatives.

Key Reactions

Reaction TypeReagents/ConditionsProductsKey FindingsReferences
AllylationAllylic chlorides, polar solventsAllylated tertiary aminesSteric hindrance controls regioselectivity
Sulfenamide formationHeterocyclic thiols, acidic conditionsSulfenamide derivativesTMP’s basicity facilitates nucleophilic attack

Mechanistic Insights

  • Steric Effects : TMP’s methyl groups reduce nitrogen’s nucleophilicity, preventing side reactions during deprotonation or substitution .

  • Electrochemical Stability : TEMPO’s redox reversibility allows catalytic cycles without stoichiometric oxidants .

  • Substrate Specificity : In metalation, substrates like 1,3-dimethoxybenzene undergo regioselective lithiation due to directing groups .

Properties

CAS No.

69010-98-6

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

1,2,2,3-tetramethylpiperidine

InChI

InChI=1S/C9H19N/c1-8-6-5-7-10(4)9(8,2)3/h8H,5-7H2,1-4H3

InChI Key

YAXWOADCWUUUNX-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1(C)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

An oven-dried, 3-neck, 250-mL flask equipped with mechanical stirrer, rubber septum inlet, thermometer, and an argon atmosphere was charged with tetrahydrofuran (THF) (100 mL, freshly distilled from lithium aluminum hydride) and 2,2,6,6-tetramethylpiperidine (1.69 mL, 0.01 mol, distilled from NaOH and stored over molecular sieves under argon). n-Butyllithium (6.25 mL of a 1.6M solution in hexane, 0.01 mol) was added to the solution at 23°-27°; the resulting solution was stirred 15 min and then cooled to below -70° in a dry ice-acetone bath. To this solution containing 2,2,6,6-tetramethylpiperidinyllithium was added dropwise methyl methacrylate (10.7 mL, 0.1 mol, filtered through 10 wt % neutral alumina) over 15 min at -78° to -70°. The solution was warmed and poured into water (1.5 L); the precipitated polymer was isolated and dried, and then taken up and precipitated into hexane (1.5 L) from an acetone (75 mL) solution. After drying, 10.1 g (88% yield) of tetramethylpiperidine-ended polymethyl methacrylate (PMMA) was recovered; GPC analysis showed: Mn 1400, Mw 1700 (mol wt 1140 by design).
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